molecular formula C7H13Cl3O3 B091888 2-Chloroethyl orthoformate CAS No. 18719-58-9

2-Chloroethyl orthoformate

Cat. No. B091888
CAS RN: 18719-58-9
M. Wt: 251.5 g/mol
InChI Key: RKHRVKJTCSHZCR-UHFFFAOYSA-N
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Description

2-Chloroethyl orthoformate is a chemical compound with the molecular formula C7H13Cl3O3 . It has an average mass of 251.535 Da and a monoisotopic mass of 249.993027 Da .


Synthesis Analysis

The synthesis of 2-Chloroethyl orthoformate involves the protection of the alcoholic hydroxyl groups of nucleosides such as thymidine, adenosine, inosine, guanosine, ribofuranosyl, theophylline, and uridine by the formation of di-2-chloroethyl orthoformate derivatives . The reaction is carried out at 100°C with an excess of 2-chloroethyl orthoformate .


Molecular Structure Analysis

The molecular structure of 2-Chloroethyl orthoformate consists of a central carbon atom attached to three alkoxy groups . It is an ester of orthoacids .


Chemical Reactions Analysis

2-Chloroethyl orthoformate is used in the protection of the alcoholic hydroxyl groups of various nucleosides . The protecting group is stable to alkali but can be easily removed by 80% acetic acid .


Physical And Chemical Properties Analysis

2-Chloroethyl orthoformate has a density of 1.3±0.1 g/cm3, a boiling point of 293.1±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 51.1±3.0 kJ/mol and a flash point of 63.9±0.0 °C . Its index of refraction is 1.461, and it has a molar refractivity of 54.2±0.3 cm3 .

Mechanism of Action

2-Chloroethyl orthoformate, also known as tris(2-chloroethyl)-orthoformate, is a chemical compound with the molecular formula C7H13Cl3O3 . The following sections will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Safety and Hazards

2-Chloroethyl orthoformate is considered hazardous . It is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

1-[bis(2-chloroethoxy)methoxy]-2-chloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13Cl3O3/c8-1-4-11-7(12-5-2-9)13-6-3-10/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHRVKJTCSHZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC(OCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066402
Record name Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro-
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Molecular Weight

251.5 g/mol
Source PubChem
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Product Name

2-Chloroethyl orthoformate

CAS RN

18719-58-9
Record name 1,1′,1′′-[Methylidynetris(oxy)]tris[2-chloroethane]
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Record name Tris(2-chloroethyl) orthoformate
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Record name 2-Chloroethyl orthoformate
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Record name Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro-
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Record name Tris(2-chloroethyl) orthoformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 2-chloroethyl orthoformate highlighted in the provided research?

A1: The title of the first research paper, "2-Chloroethyl orthoformate as a reagent for protection in nucleotides synthesis" [], suggests that this compound is primarily investigated for its use as a protecting group during nucleotide synthesis. This indicates its potential role in organic chemistry, specifically in the synthesis of complex molecules like nucleotides.

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